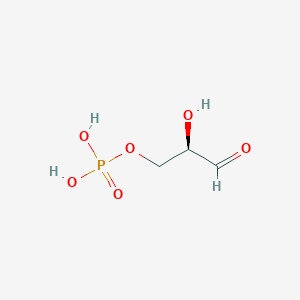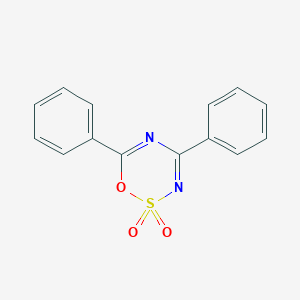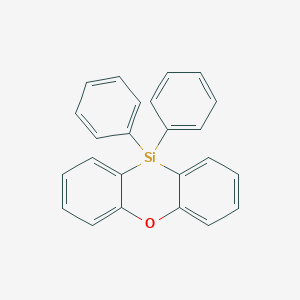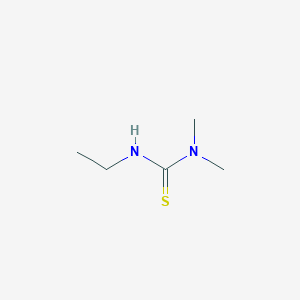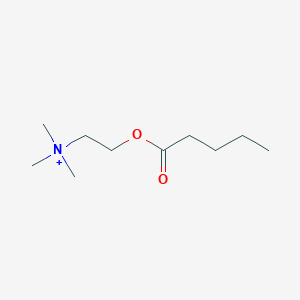
Pentanoylcholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoylcholine is a synthetic derivative of acetylcholine, which is a neurotransmitter that plays a key role in the regulation of various physiological processes. Pentanoylcholine is an important research tool used in the study of the cholinergic system and its role in various diseases and disorders.
Wirkmechanismus
Pentanoylcholine acts as a cholinergic agonist, which means it binds to and activates cholinergic receptors in the body. This leads to an increase in the release of acetylcholine, which in turn activates various physiological processes.
Biochemical and Physiological Effects
Pentanoylcholine has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, which can lead to an increase in muscle contraction, heart rate, and blood pressure. It has also been shown to stimulate the release of certain hormones such as insulin and growth hormone.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using pentanoylcholine in lab experiments is its specificity for cholinergic receptors. This allows researchers to study the effects of cholinergic agonists and antagonists on specific physiological processes. However, one limitation of using pentanoylcholine is its short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are several future directions for research involving pentanoylcholine. One area of interest is its potential use in the treatment of various diseases and disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool to study the effects of cholinergic agents on the immune system and inflammation. Additionally, further research is needed to understand the long-term effects of pentanoylcholine on various physiological processes.
Synthesemethoden
Pentanoylcholine can be synthesized through a reaction between pentanoyl chloride and choline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Pentanoylcholine is widely used in scientific research to study the cholinergic system and its role in various diseases and disorders. It is commonly used as a tool to investigate the effects of cholinergic agonists and antagonists on physiological processes such as muscle contraction, heart rate, and blood pressure.
Eigenschaften
CAS-Nummer |
16597-24-3 |
|---|---|
Produktname |
Pentanoylcholine |
Molekularformel |
C10H22NO2+ |
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
trimethyl(2-pentanoyloxyethyl)azanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5-9H2,1-4H3/q+1 |
InChI-Schlüssel |
NDWNNGOMAATBHL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
Andere CAS-Nummern |
16597-24-3 |
Verwandte CAS-Nummern |
2963-75-9 (iodide) |
Synonyme |
pentanoylcholine pentanoylcholine iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






